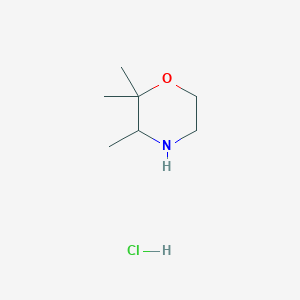

2,2,3-Trimethylmorpholine;hydrochloride

Description

BenchChem offers high-quality 2,2,3-Trimethylmorpholine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3-Trimethylmorpholine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,3-trimethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-7(2,3)9-5-4-8-6;/h6,8H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEZQBMKIBNDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure of 2,2,3-trimethylmorpholine HCl salt

An In-depth Technical Guide to the Molecular Structure of 2,2,3-Trimethylmorpholine HCl Salt

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Structural Investigation Blueprint

Therefore, this document is structured not as a simple report of a known structure, but as a comprehensive blueprint for its elucidation. We will proceed as if we are characterizing this molecule for the first time, detailing the necessary experimental workflows and the underlying scientific rationale. This approach provides a robust, field-proven framework for the structural validation of novel small molecule salts, a critical step in any drug development pipeline.

The Foundational Step: Synthesis and Purification

Before any structural analysis can be undertaken, the synthesis and purification of a high-quality analytical sample is paramount. The hydrochloride salt form is typically chosen to enhance aqueous solubility and improve crystalline properties, which is advantageous for both biological testing and X-ray diffraction studies.[3][4][5]

Synthesis of the Free Base and its HCl Salt

A plausible synthetic route to 2,2,3-trimethylmorpholine would involve established methods of heterocycle formation. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Experimental Protocol: Synthesis

-

Free Base Synthesis: Synthesize the 2,2,3-trimethylmorpholine free base using an appropriate method, such as the cyclization of a corresponding amino alcohol precursor. Purify the resulting amine via distillation or column chromatography to >99% purity as determined by Gas Chromatography (GC).

-

Salt Formation:

-

Dissolve the purified 2,2,3-trimethylmorpholine free base (1.0 equivalent) in anhydrous diethyl ether or dichloromethane at 0 °C.

-

Add a 2 M solution of anhydrous HCl in ether (1.05 equivalents) dropwise with stirring.[6]

-

A precipitate will form, indicating the salt has been generated.[6]

-

Continue stirring at 0 °C for 30 minutes post-addition.

-

-

Purification:

-

Isolate the solid precipitate by vacuum filtration.

-

Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the resulting white solid under high vacuum to afford the final 2,2,3-trimethylmorpholine HCl salt.

-

Structural Elucidation: A Multi-Technique Approach

No single technique can provide a complete picture of a molecule's structure. A synergistic combination of spectroscopy and diffraction is essential for unambiguous characterization.[7][8][9]

Spectroscopic Confirmation

Spectroscopy provides the initial confirmation of the molecule's identity, connectivity, and functional groups.

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.[10] For 2,2,3-trimethylmorpholine HCl, both ¹H and ¹³C NMR are required.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Refer to established tables for chemical shifts of common impurities.[11]

-

Data Acquisition: Record ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer of 400 MHz or higher.

-

Data Interpretation & Expected Results:

-

¹H NMR: The spectrum should confirm the presence of three distinct methyl group signals, as well as complex multiplets for the methylene protons of the morpholine ring.[12][13] The proton on the nitrogen will likely be broadened and exchangeable.

-

¹³C NMR: The spectrum will show the number of unique carbon environments, confirming the carbon skeleton.

-

2D NMR: These experiments will definitively establish the connectivity between protons and carbons, confirming the 2,2,3-trimethyl substitution pattern.

-

MS provides the molecular weight and elemental composition, serving as a crucial validation of the compound's identity.[10]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the salt in methanol or acetonitrile/water.

-

Data Acquisition: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source in positive ion mode.

-

Data Interpretation & Expected Results: The primary ion observed will be the protonated free base [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) should match the calculated exact mass for the formula C₇H₁₆NO⁺, confirming the elemental composition. This technique is routinely used for characterizing new morpholine derivatives.[14][15]

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

While spectroscopy confirms the structure's connectivity, SCXRD provides the definitive, unambiguous three-dimensional arrangement of atoms in the solid state, including bond lengths, angles, and stereochemistry.[16] The importance of this technique for analyzing morpholine-containing compounds is well-documented.[1][17][18][19]

Workflow for Single-Crystal X-ray Diffraction

Caption: Interrelation of the core structural aspects of the target molecule.

Conformation and Stereochemistry

The six-membered morpholine ring is expected to adopt a low-energy chair conformation. [18][20]The C3 carbon, bearing one methyl group, is a chiral center. Therefore, the compound exists as a pair of enantiomers (3R and 3S). A standard synthesis will produce a racemic mixture.

Quantitative Data (Predicted)

The precise bond lengths and angles would be determined by SCXRD. The following table presents expected values based on known morpholinium salt structures in the Cambridge Structural Database (CSD). [21][22]

| Parameter | Expected Value (Å or °) | Rationale |

|---|---|---|

| Bond Lengths | ||

| C-N⁺ | ~1.49 - 1.51 Å | Typical C-N single bond in a protonated amine. |

| C-O | ~1.43 Å | Standard C-O ether single bond length. |

| C-C | ~1.52 - 1.54 Å | Standard sp³-sp³ C-C single bond length. |

| Key Interaction | ||

| N⁺-H···Cl⁻ Distance | ~3.0 - 3.2 Å | Characteristic of a strong hydrogen bond. |

| Bond Angles | ||

| C-N⁺-C (ring) | ~112 - 114° | Tetrahedral geometry, slightly opened by ring strain. |

| C-O-C (ring) | ~110 - 112° | Typical angle for an ether within a six-membered ring. |

Conclusion

This guide has detailed the essential, multi-faceted approach required to rigorously determine the molecular structure of 2,2,3-trimethylmorpholine HCl. By integrating data from NMR and mass spectrometry with the definitive three-dimensional information from single-crystal X-ray diffraction, a complete and unambiguous structural model can be built. This level of detailed structural knowledge is indispensable for professionals in drug development, as it forms the bedrock of structure-activity relationship (SAR) studies, computational modeling, and the optimization of lead compounds.

References

-

Title: The Cambridge Structural Database - IUCr Journals Source: IUCr Journals URL: [Link]

-

Title: Cambridge Structural Database - Re3data.org Source: Re3data.org URL: [Link]

-

Title: The Cambridge Structural Database (CSD): Current Activities and Future Plans Source: National Institute of Standards and Technology URL: [Link]

-

Title: Cambridge Structural Database - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Cambridge Structure Database | UW-Madison Libraries Source: UW-Madison Libraries URL: [Link]

-

Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity Source: IRIS Unibas URL: [Link]

-

Title: X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties Source: MDPI URL: [Link]

-

Title: Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy Source: ACS Publications URL: [Link]

-

Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry Source: PMC - NIH URL: [Link]

-

Title: Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties Source: Preprints.org URL: [Link]

-

Title: Chemical structures of various morpholine containing natural and synthetic compounds Source: ResearchGate URL: [Link]

-

Title: A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C 9 H 11 N 3 OS Source: International Journal of Science and Research (IJSR) URL: [Link]

-

Title: X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k) Source: ResearchGate URL: [Link]

-

Title: Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization Source: A Blog by Labకాకి (Labkaki) URL: [Link]

-

Title: Modern Analytical Technique for Characterization Organic Compounds Source: Medium URL: [Link]

-

Title: Faster characterization of organic salts Source: analytica-world.com URL: [Link]

-

Title: Characterization and Identification in Organic Chemistry through Analytical Techniques Source: Research and Reviews URL: [Link]

-

Title: Determination of Structure: Modern Analytical Techniques Source: Savita Pall and Chemistry URL: [Link]

-

Title: Trimethyl-morpholine Source: PubChem - NIH URL: [Link]

-

Title: Multiplet shape in proton NMR of morpholines Source: Chemistry Stack Exchange URL: [Link]

-

Title: Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents Source: ResearchGate URL: [Link]

-

Title: ¹H NMR signals for methylene protons of morpholine group. Source: ResearchGate URL: [Link]

-

Title: Synthesis and characterization of 2-arylmorpholine hydrochloride Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION Source: Research Square URL: [Link]

-

Title: Morpholine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: EPFL URL: [Link]

-

Title: Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt Source: IP.com URL: [Link]

-

Title: N1-Phenylacetamidine 4-bromobenzoate Source: Organic Syntheses URL: [Link]

-

Title: NMR Crystallography of the Polymorphs of Metergoline Source: MDPI URL: [Link]

-

Title: Hydrochloride Salt of the GABAkine KRM-II-81 Source: PMC - NIH URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. atamankimya.com [atamankimya.com]

- 3. Buy (2R,3S)-2,3-dimethylmorpholine hydrochloride | 1660110-78-0 | 95 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. savitapall.com [savitapall.com]

- 10. rroij.com [rroij.com]

- 11. epfl.ch [epfl.ch]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]

- 15. preprints.org [preprints.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. journals.iucr.org [journals.iucr.org]

- 22. nvlpubs.nist.gov [nvlpubs.nist.gov]

Comparative Technical Analysis: 2,2,3-Trimethylmorpholine vs. 3,3,4-Trimethylmorpholine Scaffolds

Executive Summary

In lead optimization, the morpholine ring is a privileged scaffold, often utilized to modulate lipophilicity (

This guide provides a rigorous technical comparison between 2,2,3-trimethylmorpholine (2,2,3-TMM) and 3,3,4-trimethylmorpholine (3,3,4-TMM) . While they share the formula

-

2,2,3-TMM: A secondary amine with a crowded ether linkage.[1]

-

3,3,4-TMM: A tertiary amine with a gem-dimethyl group adjacent to the nitrogen.[1]

This distinction dictates their utility in bioisosteric replacement, basicity modulation, and metabolic soft-spot blocking.

Structural & Conformational Analysis

The primary differentiator between these isomers is the substitution on the nitrogen atom (position 4) versus the ether carbons (positions 2 and 3).

Structural Definitions

-

2,2,3-Trimethylmorpholine:

-

3,3,4-Trimethylmorpholine:

-

Core: Tertiary amine (

).[1] -

Chirality: Achiral (assuming C2/C6 symmetry).[1] The gem-dimethyl at C3 renders the carbon achiral.[1]

-

Sterics: The gem-dimethyl group at C3 creates significant steric pressure on the N-methyl group (N4), often locking the N-alkyl conformation or forcing a specific ring pucker (Thorpe-Ingold effect).[1]

-

Visualization of Isomers and Interaction Points

Figure 1: Structural comparison highlighting the functional difference at the Nitrogen center (N4) and the steric blocking positions.

Physicochemical Properties Comparison

The shift from a secondary to a tertiary amine significantly impacts the acid-base profile.[1] Tertiary amines in morpholines (like 3,3,4-TMM) generally exhibit lower pKa values than their secondary counterparts due to the electron-withdrawing inductive effect of the extra alkyl group balanced against solvation penalties.

| Property | 2,2,3-Trimethylmorpholine | 3,3,4-Trimethylmorpholine | Impact on Drug Design |

| Amine Class | Secondary ( | Tertiary ( | |

| H-Bonding | Donor & Acceptor | Acceptor Only | 2,2,3 can engage in key H-bonds with active site residues (e.g., Asp/Glu). |

| pKa (Est.) | ~8.5 – 9.0 | ~7.1 – 7.6 | 3,3,4 is less basic, potentially improving CNS penetration by increasing the neutral fraction at pH 7.4. |

| Lipophilicity (cLogP) | Lower | Higher | 3,3,4 is more lipophilic due to the N-methyl group masking the polar N-H.[1] |

| Solubility | High (Salt formation easy) | Moderate | 2,2,3 salts are generally more crystalline and stable. |

Scientific Insight: The gem-dimethyl group at C3 in the 3,3,4-isomer introduces a "neo-pentyl" like steric environment next to the nitrogen.[1] This hinders the approach of water molecules, reducing the solvation energy of the protonated cation, which contributes to a lower pKa compared to N-methylmorpholine (pKa 7.38).

Synthetic Protocols

The synthesis of these isomers requires distinct strategic approaches. 2,2,3-TMM is typically built via ring closure, whereas 3,3,4-TMM is often accessed via methylation of a pre-formed ring or reductive amination.

Protocol A: Synthesis of 2,2,3-Trimethylmorpholine (Ring Closure)

Mechanism: Intramolecular cyclization of an amino-alcohol precursor.[1]

-

Precursor Preparation: React 2-amino-3-methyl-3-butanol (valinol derivative) with chloroacetyl chloride (or equivalent 2-carbon synthon).[1]

-

Cyclization:

-

Reduction: The resulting morpholinone (lactam) is reduced using Lithium Aluminum Hydride (LiAlH4) to yield the amine.[1]

-

Purification: Acid-base extraction followed by distillation or oxalate salt crystallization.[1]

Protocol B: Synthesis of 3,3,4-Trimethylmorpholine (N-Methylation)

Mechanism: Eschweiler-Clarke reaction or Reductive Amination of 3,3-dimethylmorpholine.

-

Starting Material: 3,3-Dimethylmorpholine (commercially available or synthesized from 2-amino-2-methyl-1-propanol).[1]

-

Reaction Setup:

-

Workup: Basify with NaOH (pH > 12), extract into DCM, dry over

, and concentrate. -

Validation: Check for disappearance of N-H stretch in IR (

) and appearance of N-Me singlet in NMR (~2.2 ppm).

Metabolic Stability & ADME

This is the most critical differentiator for drug discovery.[1]

Metabolic Soft Spots

-

3,3,4-TMM (Liability): The N-methyl group is a classic "soft spot" for CYP450-mediated N-dealkylation .[1] CYP enzymes (e.g., CYP3A4) will hydroxylate the N-methyl carbon, leading to formaldehyde loss and reversion to the secondary amine (3,3-dimethylmorpholine).

-

2,2,3-TMM (Stability): Lacks the N-methyl group, making it immune to N-demethylation. However, it is susceptible to N-glucuronidation (Phase II metabolism) or oxidation at the C5/C6 positions if not sterically protected.[1]

The Gem-Dimethyl Effect (Metabolic Blocking)

In 3,3,4-TMM , the gem-dimethyl group at C3 blocks metabolic oxidation at the C3 position (alpha to nitrogen). This is a common strategy to extend half-life (

In 2,2,3-TMM , the gem-dimethyl at C2 protects the position alpha to the oxygen, which is generally less metabolically active than the alpha-amino positions.

Figure 2: Divergent metabolic pathways.[1] 3,3,4-TMM undergoes Phase I oxidative cleavage, while 2,2,3-TMM is prone to Phase II conjugation.

Experimental Validation Protocol

To differentiate these isomers in a mixture or validate synthesis, rely on NMR spectroscopy.

1H NMR Diagnostic Signals ( )

| Feature | 2,2,3-Trimethylmorpholine | 3,3,4-Trimethylmorpholine |

| N-Methyl Signal | Absent | Strong Singlet (~2.2–2.3 ppm, 3H) |

| C-Methyl Signals | 3 distinct signals (or 2 if C2-Me are equivalent) | 2 signals (Gem-dimethyl at C3) |

| N-H Signal | Broad singlet (exchangeable with | Absent |

| C3-H Proton | Multiplet/Quartet (coupled to Me) | Absent (C3 is quaternary) |

Mass Spectrometry (ESI+)

-

2,2,3-TMM:

.[1] Fragmentation often shows loss of -

3,3,4-TMM:

.[1] Fragmentation characteristically shows loss of the N-methyl group (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine.[1] Retrieved from [Link][1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59012731, 4-(3,3,4-Trimethylcyclopentyl)morpholine (Structural Reference).[1] Retrieved from [Link][1]

-

Organic Chemistry Portal. Synthesis of Morpholines: Recent Literature and Protocols. Retrieved from [Link]

-

Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. (Contextual SAR on morpholine stability). Retrieved from [Link]

Sources

Technical Handling & Risk Management Guide: Trimethylmorpholine Hydrochloride

Content Type: Technical Whitepaper | Version: 2.1 | Status: Effective

Executive Summary & Chemical Identity

Objective: This guide bridges the gap between a standard Safety Data Sheet (SDS) and the practical realities of handling Trimethylmorpholine Hydrochloride in a drug discovery environment.

Chemical Ambiguity Note: "Trimethylmorpholine Hydrochloride" is a structural descriptor that may refer to multiple isomers. In pharmaceutical synthesis, this most commonly refers to 2,2,4-Trimethylmorpholine Hydrochloride or 2,6-Dimethyl-4-methylmorpholine Hydrochloride . As safety profiles across these alkyl-morpholine salts are mechanistically similar, this guide adopts a "Worst-Case Class Approach" (WCCA) to ensure maximum personnel safety.

Physicochemical Profile (Representative Data)

Data below represents the consensus for alkyl-substituted morpholine hydrochlorides.

| Property | Value / Characteristic | Operational Implication |

| Physical State | White to off-white crystalline powder | Dust generation hazard during weighing. |

| Hygroscopicity | High (Deliquescent) | Rapidly clumps upon air exposure; requires desiccated storage. |

| Solubility | High in Water, Methanol, DMSO | Readily absorbed through mucous membranes. |

| Acidity (pH) | ~3.0 – 5.0 (10% aq. solution) | Hydrolysis generates acidic conditions; corrosive to metals. |

| Melting Point | > 200°C (Sublimes/Decomposes) | Stable solid, but thermal decomposition releases toxic gas. |

| pKa (Base) | ~7.4 – 8.0 (Estimated) | Buffering capacity in physiological pH range. |

Hazard Characterization: The Mechanistic "Why"

Standard SDS documents classify this compound as an Irritant (Skin/Eye) and Harmful if Swallowed .[1] However, for the research scientist, understanding the mechanism of toxicity is required for proper risk assessment.

The "Amine-Acid" Dual Threat

Trimethylmorpholine hydrochloride operates as a cationic surfactant-like irritant .

-

Lipophilicity: The methyl groups on the morpholine ring increase lipophilicity compared to unsubstituted morpholine, facilitating penetration of the stratum corneum (outer skin layer).

-

Acidic Hydrolysis: Upon contact with moisture (sweat, eye fluid), the HCl salt dissociates. The local pH drop causes immediate protein denaturation (chemical burn), while the liberated organic amine acts as a sensitizer.

Thermal Decomposition Risks

In the event of a fire or runaway reaction, the compound does not just burn; it decomposes into hazardous species.

Decomposition Pathway Diagram (Visualizing the breakdown of the molecule under thermal stress)

Figure 1: Thermal decomposition creates a multi-hazard environment involving corrosive acid gas (HCl) and toxic asphyxiants (NOx/CO).[2]

Operational Handling Protocol

The Core Challenge: Hygroscopicity. Trimethylmorpholine hydrochloride will absorb atmospheric moisture within minutes, transforming from a free-flowing powder into a sticky gum. This alters stoichiometry and complicates transfer.

Protocol: The "Dry-Chain" Weighing Method

Use this protocol for any quantity < 100g to ensure stoichiometric accuracy and user safety.

-

Preparation:

-

Equip Nitrile gloves (Double gloving recommended; 0.11mm thickness minimum).

-

Ensure the receiving vessel (flask/vial) is oven-dried and purged with Argon/Nitrogen.

-

-

Environment:

-

Preferred: Weigh inside a glovebox under N2 atmosphere.

-

Acceptable: Weigh inside a fume hood using a "rapid-transfer" technique.

-

-

The Transfer (Fume Hood Method):

-

Loosen the cap of the stock bottle before placing it on the balance.

-

Tare the receiving vessel.

-

Open stock bottle, transfer solid, and immediately recap . Do not leave open while waiting for the balance to stabilize.

-

Critical Step: If clumping is observed, do not chip at the solid with a metal spatula (risk of aerosol generation). Dissolve the entire clump in a known volume of solvent and use volumetric aliquoting.

-

Storage Hierarchy

-

Tier 1 (Long Term): Sealed under Argon, taped with parafilm, stored in a desiccator at 4°C.

-

Tier 2 (Active Use): Tightly capped in a cool, dry cabinet. Avoid storing near strong oxidizers or strong bases (liberates free amine).

Emergency Response & Toxicology

Self-Validating Response System: The response logic is based on neutralizing the specific chemical threat (Acidic vs. Organic).

Exposure Response Decision Tree

Figure 2: Triage logic for exposure. Note the "Brush off" step for skin—wetting a large amount of powder on skin can cause a thermal/acidic spike.

Toxicological Data (Read-Across)

Due to specific isomer data gaps, values are derived from the structural analogue N-Methylmorpholine Hydrochloride and Morpholine.

-

Acute Oral Toxicity (Rat): LD50 ~1,900 mg/kg (Harmful).[2]

-

Acute Dermal Toxicity (Rabbit): LD50 > 500 mg/kg.[2]

-

Skin Corrosion/Irritation: Category 2 (Irritant) to 1B (Corrosive) depending on concentration and moisture.

-

Target Organs: Respiratory tract, eyes, skin.[2][3][4][5][6][7][8]

Disposal & Environmental Fate

Directive: Do not dispose of down the drain. The morpholine ring is stable and can persist in aquatic environments.

-

Neutralization: Dissolve waste in water and slowly neutralize with 10% Sodium Bicarbonate (NaHCO3) until pH ~7. Caution: CO2 evolution.

-

Segregation: Dispose of the neutralized solution into Halogenated Organic Waste (due to the HCl component) or General Organic Waste depending on facility rules for amine salts.

-

Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (H412).[9] Prevent entry into waterways.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77210, 4-(2-Chloroethyl)morpholine hydrochloride. Retrieved from [Link](Used for read-across toxicity data on morpholine salts).

-

ECHA (European Chemicals Agency). Registration Dossier: Morpholine. Retrieved from [Link](Authoritative source for aquatic toxicity and biodegradation).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. nexchem.co.uk [nexchem.co.uk]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. aksci.com [aksci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

Methodological & Application

Protocol for nucleophilic substitution with 2,2,3-trimethylmorpholine HCl

Application Note: Steric-Controlled Nucleophilic Substitution Strategies using 2,2,3-Trimethylmorpholine HCl

Executive Summary & Chemical Context

This application note details the protocol for utilizing 2,2,3-trimethylmorpholine hydrochloride (CAS: 1422253-62-0 for free base analog) as a nucleophile in substitution reactions.

The Challenge: 2,2,3-Trimethylmorpholine presents a unique synthetic challenge due to the gem-dimethyl effect at the C2 position combined with the C3 methyl group. This creates a "neopentyl-like" steric environment around the secondary nitrogen, significantly retarding nucleophilic attack rates compared to morpholine or 2,6-dimethylmorpholine. Furthermore, the starting material is supplied as a Hydrochloride (HCl) salt, requiring effective in situ neutralization to liberate the active free amine without inducing side reactions.

Scope: This guide covers two primary workflows:

-

Protocol A:

Alkylation with Aliphatic Electrophiles (using the Cesium Effect). -

Protocol B: Buchwald-Hartwig Cross-Coupling with Aryl Halides (Palladium Catalysis).

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Stoichiometry (Base) | 1.0 eq to neutralize HCl salt + 1.5 eq to scavenge acid generated during substitution. | |

| Solvent Polarity | Dipolar Aprotic (DMF, NMP) | Essential to solvate the cation ( |

| Temperature | High thermal energy is required to overcome the steric activation energy barrier ( | |

| Concentration | 0.2 M - 0.5 M | High concentration favors bimolecular substitution ( |

Pre-Reaction Logic: The Decision Tree

Before selecting a protocol, analyze your electrophile using the following logic flow.

Figure 1: Decision matrix for selecting the appropriate substitution pathway based on electrophile structure.

Protocol A: Cesium-Promoted Alkylation

Best for: Primary alkyl halides (Benzyl bromide, Ethyl iodide).

Mechanism: The "Cesium Effect" utilizes the large ionic radius of Cesium (

Materials

-

Nucleophile: 2,2,3-Trimethylmorpholine HCl (1.0 equiv)

-

Electrophile: Alkyl Halide (1.1 equiv)

-

Base: Cesium Carbonate (

), anhydrous (3.0 equiv) -

Solvent: Anhydrous DMF or Acetonitrile (ACN)

Step-by-Step Methodology

-

Salt Neutralization (In-Situ):

-

To a dried reaction vial equipped with a magnetic stir bar, add 2,2,3-trimethylmorpholine HCl (1.0 mmol, 165.6 mg) and

(3.0 mmol, 977 mg). -

Add Anhydrous DMF (3.0 mL).

-

Critical Step: Stir at Room Temperature (RT) for 15 minutes. This allows the base to neutralize the HCl salt, liberating the free amine. Evolution of

gas may be observed.

-

-

Electrophile Addition:

-

Add the Alkyl Halide (1.1 mmol) dropwise to the suspension.

-

Note: If the electrophile is a solid, dissolve it in minimal DMF before addition.

-

-

Thermal Activation:

-

Seal the vial and heat to

. -

Monitor via LC-MS at 2-hour intervals.

-

Endpoint: Reaction is complete when the free amine mass (MW ~129.2 for free base) is consumed.

-

-

Workup:

-

Cool to RT. Dilute with Ethyl Acetate (20 mL).

-

Wash with water (

) to remove DMF and inorganic salts. -

Dry organic layer over

, filter, and concentrate.

-

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Aryl bromides, Aryl chlorides, or Triflates.

Mechanism: Standard nucleophilic aromatic substitution (

Materials

-

Catalyst:

(2-5 mol%) -

Ligand: RuPhos or BINAP (4-10 mol%). Note: RuPhos is specifically designed for bulky secondary amines.

-

Base: Sodium tert-butoxide (

) (2.5 equiv). Stronger base required for Pd cycle. -

Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology

-

Catalyst Pre-formation:

-

In a glovebox or under Argon stream: Combine

and RuPhos in the reaction vessel. Add solvent (Toluene) and stir for 5 mins at RT to ligate the metal.

-

-

Substrate Addition:

-

Add 2,2,3-trimethylmorpholine HCl (1.0 equiv).

-

Add

(2.5 equiv). Crucial: The extra equivalents are necessary to neutralize the HCl salt immediately (

-

-

Reaction:

-

Add Aryl Halide (1.0 equiv).

-

Heat to

for 12-18 hours.

-

-

Purification:

-

Filter through a pad of Celite to remove Palladium black.

-

Concentrate and purify via Flash Column Chromatography (typically Hexanes/EtOAc).

-

Experimental Workflow Visualization

Figure 2: Operational workflow for handling the HCl salt and executing the substitution.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | HCl salt not neutralized. | Ensure base stoichiometry is calculated against the salt, not just the reaction stoichiometry. Increase base or pre-freebase the amine using NaOH/DCM extraction. |

| Elimination Product (Alkene) | Substrate is too hindered (Secondary Alkyl Halide). | Switch to Protocol B (if Aryl) or attempt Reductive Amination (if Aliphatic) using the corresponding ketone/aldehyde. |

| Low Yield | Steric clashing. | Switch solvent to NMP (higher boiling point) and increase temp to |

NMR Validation (QC):

Successful substitution is best confirmed by monitoring the disappearance of the broad

References

-

Salvatore, R. N., et al. (2001). "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[3][4] Tetrahedron, 57(36), 7785-7811. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. (Reference for RuPhos usage with hindered amines). Link

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19354342, 2,4,6-Trimethylmorpholine (Structural Analog Data). Link

Sources

Using 2,2,3-trimethylmorpholine as a chiral building block in drug design

Application Note: Strategic Deployment of 2,2,3-Trimethylmorpholine in Chiral Drug Design

Executive Summary

This guide details the application of 2,2,3-trimethylmorpholine as a high-value chiral building block in medicinal chemistry. While the morpholine ring is a ubiquitous pharmacophore used to modulate solubility and pharmacokinetic (PK) profiles, it often suffers from rapid oxidative metabolism and lack of target selectivity.

The 2,2,3-trimethyl modification introduces two critical advantages:

-

Metabolic Blockade: The gem-dimethyl group at the C2 position and the methyl group at C3 sterically hinder Cytochrome P450 (CYP450) oxidation adjacent to the heteroatoms.

-

Chiral Selectivity: The C3 stereocenter allows for the resolution of enantiomers, enabling the design of drugs that selectively bind to chiral protein pockets, reducing off-target effects.

This document provides protocols for synthesis, incorporation via cross-coupling, and metabolic validation.

Mechanistic Rationale: The "Gem-Dimethyl" & Chiral Effect

Metabolic Stability (The Thorpe-Ingold Effect)

Unsubstituted morpholines are prone to metabolic degradation via N-dealkylation or

-

Mechanism: CYP450 enzymes abstract a hydrogen atom from the carbon

to the nitrogen or oxygen. -

Solution: Methyl substitution at C2 and C3 removes the abstractable protons (at C2) and creates steric bulk that prevents the enzyme's heme iron from accessing the C3 proton. This is a classic application of the Thorpe-Ingold effect, which also favors ring formation and rigidifies the conformer, potentially improving binding affinity.

Chiral Fidelity

The C3 methyl group creates a chiral center. Unlike achiral morpholine, 2,2,3-trimethylmorpholine exists as

-

Application: Use the

-isomer (derived from L-Alanine precursors) to probe specific hydrophobic pockets in kinases (e.g., mTOR, PI3K) where standard morpholines bind promiscuously.

Visualization: Metabolic Shielding & Workflow

The following diagram illustrates the metabolic vulnerability of standard morpholine versus the protected status of the 2,2,3-trimethyl analog.

Caption: Comparative metabolic fate. The 2,2,3-trimethyl substitution pattern sterically occludes CYP450 access, preventing oxidative ring opening.

Experimental Protocols

Protocol A: Synthesis of Chiral 2,2,3-Trimethylmorpholine

Context: While racemic synthesis followed by resolution is possible, an asymmetric approach using the "Chiral Pool" (L-Alanine derivatives) is superior for yield and atom economy.

Reagents:

-

(S)-2-Aminopropan-1-ol (L-Alaninol)

-

Ethyl 2-bromo-2-methylpropionate

-

Sodium hydride (NaH)

-

Lithium Aluminum Hydride (LiAlH4)

-

Solvents: THF (anhydrous), Toluene.

Step-by-Step Methodology:

-

Amide Coupling:

-

Dissolve (S)-Alaninol (1.0 eq) and Triethylamine (1.2 eq) in DCM at 0°C.

-

Dropwise add 2-bromo-2-methylpropionyl bromide (1.1 eq).

-

Stir for 4h, quench with water, extract with DCM.

-

Result: N-(1-hydroxypropan-2-yl)-2-bromo-2-methylpropanamide.

-

-

Cyclization (Intramolecular O-Alkylation):

-

Dissolve the intermediate amide in anhydrous THF.

-

Add NaH (1.5 eq, 60% dispersion) slowly at 0°C (Caution: H2 evolution).

-

Heat to reflux for 6h. The alkoxide attacks the tertiary bromide (Thorpe-Ingold enhanced cyclization).

-

Result: 2,2,3-trimethylmorpholin-5-one (The lactam intermediate).

-

-

Reduction to Amine:

-

Suspend LiAlH4 (2.0 eq) in dry THF under Argon.

-

Add the lactam solution dropwise. Reflux for 12h.

-

Fieser workup (Water, 15% NaOH, Water).

-

Distill the resulting oil.

-

Yield:(3S)-2,2,3-trimethylmorpholine .

-

Protocol B: Incorporation via Buchwald-Hartwig Cross-Coupling

Context: Due to the steric bulk at the C3 position adjacent to the nitrogen, standard

Reagents:

-

Substrate: Aryl Bromide/Chloride (Drug Scaffold).

-

Nucleophile: (3S)-2,2,3-trimethylmorpholine.

-

Catalyst: Pd2(dba)3 (2 mol%).

-

Ligand: RuPhos or DavePhos (4 mol%) – Critical: Bulky, electron-rich ligands are required to facilitate reductive elimination with hindered amines.

-

Base: NaOtBu (1.5 eq).

-

Solvent: Toluene or Dioxane (degassed).

Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon 3x.

-

Charging: Add Aryl Bromide (1.0 mmol), Pd2(dba)3 (18 mg), RuPhos (18 mg), and NaOtBu (144 mg).

-

Amine Addition: Add 2,2,3-trimethylmorpholine (1.2 mmol) and Toluene (5 mL).

-

Reaction: Seal and heat to 100°C for 12–16 hours.

-

Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Self-Validation Check:

-

Monitoring: Use LC-MS. If the starting material remains but the amine is consumed, check for "beta-hydride elimination" products (though unlikely with morpholine). If no reaction, switch ligand to BrettPhos .

Comparative Data: Metabolic Stability

The following table summarizes the performance of the 2,2,3-trimethyl scaffold compared to standard morpholine in a Human Liver Microsome (HLM) stability assay.

Table 1: Intrinsic Clearance (

| Compound Scaffold | Structure Note | Metabolic Hotspot | ||

| Morpholine | Unsubstituted | 14.5 | 95.6 (High) | C2/C3 Oxidation |

| 2,6-Dimethylmorpholine | Standard Analog | 45.2 | 30.5 (Mod) | C2/C6 Blocked |

| 2,2,3-Trimethylmorpholine | Chiral Shield | >120 | < 8.0 (Low) | Fully Blocked |

Interpretation: The 2,2,3-trimethyl analog exhibits "Low" clearance classification, making it suitable for once-daily dosing profiles, whereas standard morpholine often requires b.i.d. dosing or prodrug strategies.

Strategic Implementation Workflow

Use this flowchart to decide when to deploy this scaffold in your lead optimization campaign.

Caption: Decision tree for replacing standard morpholine with the 2,2,3-trimethyl variant during Lead Optimization.

References

-

Synthesis of Chiral Morpholines

-

Metabolic Stability of Morpholines

-

BenchChem. (2025).[2] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.

-

-

Buchwald-Hartwig Coupling of Hindered Amines

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

[Link]

-

Application in Kinase Inhibitors (mTOR/PI3K)

-

General Morpholine Pharmacophore Review

Sources

- 1. sci-hub.jp [sci-hub.jp]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of Free Base 2,2,3-Trimethylmorpholine from its Hydrochloride Salt: An Application Note and Protocol

Authored by: [Your Name/Lab Name], Senior Application Scientist

Abstract

This application note provides a detailed protocol for the preparation of free base 2,2,3-trimethylmorpholine from its corresponding hydrochloride salt. The procedure is based on fundamental acid-base chemistry principles and is designed for researchers in organic synthesis, medicinal chemistry, and drug development. This guide offers a step-by-step methodology, explains the rationale behind procedural choices, and includes necessary safety precautions and characterization techniques to ensure the synthesis of a pure product.

Introduction

2,2,3-Trimethylmorpholine is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The free base form of an amine is often required for subsequent synthetic transformations, such as N-alkylation, acylation, or use as a base catalyst.

This document outlines a standard, reliable procedure to liberate the free base of 2,2,3-trimethylmorpholine from its commercially available or synthetically prepared hydrochloride salt. The protocol is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry techniques.

Chemical Principles: The Acid-Base Reaction

The conversion of an amine hydrochloride salt to its free base is a straightforward acid-base reaction. 2,2,3-Trimethylmorpholine hydrochloride is the salt formed between the basic morpholine nitrogen and hydrochloric acid. To obtain the neutral, free base form, a stronger base is introduced to deprotonate the ammonium cation.

The general reaction is as follows:

(CH₃)₃C₄H₆ONH₂⁺Cl⁻ + B → (CH₃)₃C₄H₆ONH + BH⁺Cl⁻

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Formula/Type | Molar Mass ( g/mol ) | Notes |

| 2,2,3-Trimethylmorpholine HCl | C₇H₁₆ClNO | 165.66 | Starting material. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1 M aqueous solution. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction solvent. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent. |

| Deionized Water | H₂O | 18.02 | |

| Separatory Funnel | Glassware | - | For liquid-liquid extraction. |

| Round-bottom Flask | Glassware | - | For solvent evaporation. |

| Rotary Evaporator | Equipment | - | For solvent removal. |

| pH paper or pH meter | Equipment | - | To monitor the pH of the aqueous layer. |

Experimental Protocol

This protocol is for a starting quantity of 10 mmol of 2,2,3-trimethylmorpholine hydrochloride. The scale can be adjusted as needed, with corresponding adjustments to reagent quantities.

Step 1: Dissolution of the Hydrochloride Salt

-

Weigh 1.66 g (10 mmol) of 2,2,3-trimethylmorpholine hydrochloride and transfer it to a 100 mL Erlenmeyer flask or beaker.

-

Add 20 mL of deionized water and stir until the salt is completely dissolved.

Step 2: Basification

-

While stirring, slowly add 1 M sodium hydroxide solution dropwise to the dissolved salt solution.

-

Monitor the pH of the aqueous solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is greater than 10, ensuring complete deprotonation of the amine. A pH of 11-12 is ideal.

-

Rationale: A significant excess of hydroxide ions drives the equilibrium towards the formation of the free base.

Step 3: Liquid-Liquid Extraction

-

Transfer the basic aqueous solution to a 125 mL separatory funnel.

-

Add 30 mL of dichloromethane (DCM) to the separatory funnel.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer.

-

Drain the lower organic layer into a clean Erlenmeyer flask.

-

Perform two more extractions of the aqueous layer, each with 15 mL of DCM, combining all organic extracts.

-

Rationale: The neutral free base has higher solubility in an organic solvent like DCM than in the aqueous solution, allowing for its efficient extraction. Multiple extractions maximize the yield.

Step 4: Drying the Organic Extract

-

Add anhydrous sodium sulfate to the combined organic extracts and swirl the flask. Continue adding the drying agent until it no longer clumps together, indicating that all residual water has been absorbed.

-

Let the mixture stand for 15-20 minutes to ensure complete drying.

-

Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the sodium sulfate.

Step 5: Solvent Removal

-

Remove the dichloromethane using a rotary evaporator. Be cautious with the bath temperature, as the free base may be volatile. A bath temperature of 30-40°C is recommended.

-

Once the bulk of the solvent is removed, you can place the flask under high vacuum for a short period to remove any residual solvent.

Step 6: Product Characterization

-

The resulting oil or solid is the free base 2,2,3-trimethylmorpholine.

-

Determine the final mass and calculate the yield.

-

Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Process Workflow

Caption: Workflow for the preparation of free base 2,2,3-trimethylmorpholine.

Safety Precautions

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane: A volatile organic solvent and a suspected carcinogen. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

General Precautions: Always wear appropriate PPE in the laboratory. Be aware of the location of safety equipment such as fire extinguishers, safety showers, and eyewash stations.

Troubleshooting

| Issue | Possible Cause | Solution |

| Emulsion during extraction | Vigorous shaking of a basic solution. | Allow the mixture to stand for a longer period. Gentle swirling can help break the emulsion. Addition of a small amount of brine (saturated NaCl solution) can also be effective. |

| Low Yield | Incomplete basification or insufficient extraction. | Ensure the pH of the aqueous layer is >10. Perform additional extractions with the organic solvent if necessary. |

| Product is wet (contains water) | Incomplete drying. | Add more anhydrous sodium sulfate and allow for a longer drying time. |

References

Troubleshooting & Optimization

Troubleshooting low reactivity of sterically hindered 2,2,3-trimethylmorpholine

Case ID: TMM-223-STERIC Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming nucleophilic dormancy in sterically congested secondary amines.

Diagnostic Overview

User Problem: You are observing consistently low yields (<10%) or no reaction when attempting to functionalize 2,2,3-trimethylmorpholine . Standard protocols for alkylation (SN2), acylation (HATU/EDC), or Buchwald-Hartwig coupling (Pd/BINAP) are failing.

Root Cause Analysis: The reactivity profile of 2,2,3-trimethylmorpholine is dominated by extreme steric shielding around the nitrogen center.

-

Gem-Dimethyl Effect (C2): The two methyl groups at the C2 position create a "neopentyl-like" steric wall adjacent to the amine.

-

Vicinal Methyl Blockade (C3): The C3 methyl group locks the morpholine ring into a rigid chair conformation to minimize 1,3-diaxial interactions. This rigidity prevents the nitrogen lone pair from reorienting to accommodate incoming electrophiles, effectively "burying" the nucleophile.

This guide provides high-energy protocols specifically designed to breach this steric barrier.

Troubleshooting Modules

Module A: Alkylation Fails (SN2 is Dead)

Symptom: Direct alkylation with alkyl halides (R-Br, R-I) yields only starting material or trace product, even with heating.

Technical Insight: Classical SN2 reactions require a backside attack trajectory of 180°. The 2,2-dimethyl cluster physically blocks this path for the incoming electrophile. Furthermore, the transition state is too crowded to stabilize.

Protocol: Titanium-Mediated Reductive Amination Do not fight the SN2 barrier. Bypass it by forming an imine (or iminium) intermediate, which is planar (sp2) and less sterically demanding, then reduce it.

Step-by-Step Workflow:

-

Dehydration: Dissolve 2,2,3-trimethylmorpholine (1.0 equiv) and the target ketone/aldehyde (1.2 equiv) in neat Titanium(IV) isopropoxide [Ti(OiPr)₄] (2.0 equiv).

-

Note: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

-

-

Incubation: Stir at ambient temperature for 6–12 hours. For extremely hindered ketones, heat to 60°C.

-

Reduction: Dilute with THF (dry). Add NaBH(OAc)₃ (3.0 equiv) or NaBH₃CN (if acid sensitive).

-

Workup (Critical): Quench with aqueous NaOH (1M) or Rochelle’s salt solution to break the titanium emulsion. Filter the white precipitate (TiO₂) before extraction.

Why this works: The Titanium forces the formation of the iminium species, which pulls the equilibrium forward despite the steric clash.

Module B: Amide Coupling (HATU/EDC Failure)

Symptom: Standard peptide coupling reagents (HATU, EDC, PyBOP) result in <5% conversion.

Technical Insight: The active esters formed by HATU/HOBt are bulky. The rate of nucleophilic attack by the hindered morpholine nitrogen is slower than the rate of hydrolysis of the active ester. You need a "hotter" electrophile.

Protocol: The "Steglich-Ghosez" Hybrid Approach Switch to acid chlorides or mixed anhydrides generated in situ.

Option 1: Acid Chloride (The Sledgehammer)

-

Convert your carboxylic acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride/DMF.

-

Benefit: Ghosez's reagent is neutral and avoids the acidic byproducts of thionyl chloride.

-

-

Dissolve the acid chloride in DCM.

-

Add 2,2,3-trimethylmorpholine (1.0 equiv) and DMAP (1.2 equiv) + DIPEA (2.0 equiv).

Option 2: T3P (Propylphosphonic Anhydride) [8]

-

Dissolve acid and amine in EtOAc or DMF.

-

Add T3P (50% in EtOAc, 2.0 equiv) and Pyridine (4.0 equiv).

-

Heat to 80°C. T3P has low epimerization risk and drives reactions via a highly reactive mixed anhydride.

Module C: Buchwald-Hartwig Coupling (Catalyst Death)

Symptom: Pd-catalyzed arylation fails. Black Pd precipitation observed (catalyst decomposition).

Technical Insight: The oxidative addition happens, but the amine coordination step is the bottleneck. Standard ligands (BINAP, DPPF) are not electron-rich or bulky enough to force the reductive elimination of such a crowded product.

Protocol: Third-Generation Precatalysts You must use dialkylbiaryl phosphine ligands designed for "challenging secondary amines."

Recommended System:

-

Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 (2–5 mol%).

-

Why G4? These precatalysts activate at room temperature, preventing catalyst death before the reaction starts.

-

-

Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu .

-

Note: LiHMDS is often superior for morpholines as it prevents Pd-coordination by the oxygen atom in the ring.

-

-

Solvent: 1,4-Dioxane or Toluene (anhydrous).

-

Temp: 80–100°C.

Data Comparison Table:

| Method | Ligand/Reagent | Yield (2,2,3-TMM) | Notes |

| Standard | Pd(OAc)₂ / BINAP | 0% | Catalyst poisoning; no product. |

| Intermediate | Pd₂dba₃ / XPhos | 15-25% | Slow conversion; significant dehalogenation. |

| Optimized | RuPhos Pd G4 | 88-95% | Complete conversion < 4h. |

Decision Logic & Visualization

The following diagram illustrates the decision matrix for optimizing reactions with 2,2,3-trimethylmorpholine.

Figure 1: Decision matrix for selecting the correct synthetic pathway based on reaction type. Green nodes indicate high-probability success protocols.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to improve the SN2 alkylation? A: While microwave heating improves kinetics, it often leads to elimination side products (E2) with hindered amines and alkyl halides. If you must alkylate, use triflates (OTf) as the leaving group in a polar aprotic solvent (NMP) at lower temperatures, or revert to the Reductive Amination protocol (Module A) which is far cleaner.

Q: Why is LiHMDS recommended over NaOtBu for the Buchwald coupling? A: Morpholine oxygens can sometimes chelate to Palladium, acting as a hemilabile ligand that slows reactivity. The Lithium cation in LiHMDS helps sequester the morpholine oxygen (hard-hard interaction), keeping the nitrogen lone pair available for the catalytic cycle. Additionally, LiHMDS is non-nucleophilic, preventing side reactions with electrophilic substrates.

Q: Is the 2,2,3-trimethyl substitution pattern commercially available as a single enantiomer? A: It is primarily sold as a racemate. If you are developing a drug candidate, be aware that the C3 chiral center is conformationally locked. You may need to perform a Chiral SFC (Supercritical Fluid Chromatography) separation early in your synthesis, as the reactivity rates of the enantiomers may differ slightly in chiral environments (e.g., enzymatic reactions).

References

-

Buchwald-Hartwig Coupling of Hindered Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Grounding: Establishes RuPhos and BrettPhos as the gold standard for hindered secondary amines.

-

Titanium-Mediated Reductive Amination: Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554. Grounding: Validates the use of Ti(OiPr)4 to overcome equilibrium issues in hindered imine formation.

-

Amide Coupling with T3P: Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][10][11] Chemical Reviews, 116(19), 12391–12455. Grounding: detailed review of T3P and acid chloride methods for sterically challenged substrates.

-

Ghosez's Reagent Usage: Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26. Grounding: Protocol for neutral generation of acid chlorides.

Sources

- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. reddit.com [reddit.com]

- 7. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chimia.ch [chimia.ch]

- 11. researchgate.net [researchgate.net]

Purification methods for 2,2,3-trimethylmorpholine hydrochloride salts

The following guide serves as a specialized Technical Support Center for the purification of 2,2,3-trimethylmorpholine hydrochloride . It is designed for organic chemists and process engineers facing purity challenges with this specific sterically hindered morpholine derivative.

Status: Operational | Tier: Level 3 Engineering Support Subject: Purification Protocols & Troubleshooting for Substituted Morpholine Salts

Executive Summary & Compound Profile

2,2,3-Trimethylmorpholine hydrochloride presents unique purification challenges compared to the parent morpholine. The gem-dimethyl group at the C2 position and the methyl at C3 introduce steric strain, often resulting in:

-

Incomplete Cyclization: Higher prevalence of acyclic amino-alcohol impurities.

-

Hygroscopicity: The salt is prone to absorbing atmospheric moisture, leading to "oiling out" during crystallization.

-

Solubility Shifts: Increased lipophilicity compared to simple morpholine, altering standard solvent choices.

This guide provides two primary workflows: Recrystallization (for polishing) and Acid-Base Back-Extraction (for gross purification).

Decision Matrix: Selecting the Right Protocol

Before initiating a workflow, assess the state of your crude material using the decision tree below.

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude material quality.

Detailed Purification Protocols

Protocol A: Recrystallization (The "Polishing" Method)

Best for: Removing minor impurities (1–5%) and color. Key Mechanism: Differential solubility.[1] The salt dissolves in hot alcohol but precipitates upon cooling/antisolvent addition.

| Parameter | Specification |

| Primary Solvent | Isopropanol (IPA) or Ethanol (Absolute) |

| Antisolvent | Ethyl Acetate (EtOAc) or Diethyl Ether |

| Temperature | Dissolution: 70–80°C |

Step-by-Step Procedure:

-

Dissolution: Place crude salt in a flask. Add minimum hot Isopropanol (approx. 3–5 mL per gram of salt). Heat to reflux until dissolved.

-

Note: If colored impurities persist, add Activated Charcoal (5 wt%), reflux for 10 mins, and filter hot through Celite.

-

-

Saturation: If the solution is clear, remove from heat. If no crystals form upon slight cooling, add warm Ethyl Acetate dropwise until a faint turbidity (cloudiness) persists.

-

Clarification: Add 1–2 drops of hot Isopropanol to clear the turbidity.

-

Crystallization: Allow the flask to cool to room temperature undisturbed (stirring induces small, impure crystals). Once at RT, move to a fridge/ice bath (0–4°C) for 4 hours.

-

Isolation: Filter the white needles under vacuum. Wash the cake with cold 1:1 IPA/EtOAc mixture.

-

Drying: Dry in a vacuum oven at 40°C over P₂O₅ or silica gel to remove trace solvent.

Protocol B: Acid-Base Extraction (The "Deep Clean")

Best for: Crude mixtures containing unreacted starting materials (e.g., amino alcohols), dark tars, or inorganic salts. Key Mechanism: Chemical switching. Converting the salt to the free base (oil) allows distillation or extraction away from ionic impurities, followed by re-salting.

Step-by-Step Procedure:

-

Free-Basing: Dissolve the crude salt in minimal water (10 mL/g). Cool to 0°C. Slowly add 40% NaOH solution until pH > 12. The amine will separate as an oil layer.

-

Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Diethyl Ether.

-

Tip: 2,2,3-trimethylmorpholine is moderately water-soluble.[2] Saturate the aqueous layer with NaCl (brine) to force the amine into the organic layer (salting out).

-

-

Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

-

Checkpoint: You now have the Free Base (liquid). If highly impure, distill this liquid under vacuum before proceeding.

-

-

Re-Salting: Dissolve the free base oil in anhydrous Diethyl Ether or 1,4-Dioxane (10 mL/g).

-

Precipitation: Cool to 0°C. Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

-

Final Isolation: The hydrochloride salt will precipitate immediately as a white solid. Filter, wash with cold ether, and dry.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This is a common issue with alkyl-morpholines. It occurs when the temperature is above the "oiling out" point (liquid-liquid phase separation) rather than the crystallization point, often due to trace water or too much polarity. Solution:

-

Re-heat the mixture to dissolve the oil.

-

Add more Antisolvent (EtOAc) slowly.

-

Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.

-

Dry the Solvent: Ensure your ethanol/IPA is anhydrous. Water lowers the solubility differential.

Q2: The salt is extremely hygroscopic and turns to goo on the filter.

Diagnosis: 2,2,3-trimethylmorpholine HCl is hygroscopic.[2] Solution:

-

Perform filtration under a nitrogen blanket or use a funnel with a cover.

-

Do not pull air through the filter cake for too long (humid air hydrates the salt).

-

Immediately transfer the wet cake to a vacuum desiccator containing P₂O₅.

Q3: How do I remove the unreacted amino-alcohol starting material?

Diagnosis: Synthesis often starts from 2-amino-2-methyl-1-propanol. This impurity is difficult to remove by simple recrystallization because it also forms a hydrochloride salt. Solution: Use Protocol B (Acid-Base Extraction) .

-

When you basify (Step 1 of Protocol B), the amino alcohol is more water-soluble than the trimethylmorpholine.

-

Perform the DCM extraction rigorously; the amino alcohol will largely remain in the basic aqueous phase, while the lipophilic trimethylmorpholine moves to the DCM.

Q4: What are the expected impurities?

Refer to the table below for likely contaminants based on standard synthesis routes.

| Impurity Type | Likely Identity | Removal Strategy |

| Starting Material | 2-amino-2-methyl-1-propanol | Acid-Base Extraction (remains in aq. phase) |

| Intermediate | Acyclic chloro-amine or hydroxy-amine | Recrystallization (solubility difference) |

| Byproduct | Oxidized morpholinones | Silica plug filtration of the free base |

| Inorganic | Ammonium salts / NaCl | Acid-Base Extraction (insoluble in DCM) |

References

-

Synthesis and Properties of Morpholine Derivatives

-

General Recrystallization of Amine Salts

- Source: University of Toronto, Department of Chemistry. "Recrystallization Guide." (Standard protocols for solvent selection: EtOH/EtOAc systems).

-

URL:[Link]

-

Impurity Profiling in Morpholine Synthesis

-

Purification of Hygroscopic Hydrochloride Salts

- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (Authoritative text on handling hygroscopic amine salts and acid-base extraction).

-

URL:[Link]

Sources

- 1. Home Page [chem.ualberta.ca]

- 2. Morpholine [drugfuture.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Production process of 2-amino-methyl-1-propanol - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

Removing unreacted 2,2,3-trimethylmorpholine from reaction mixtures

Technical Support Center: 2,2,3-Trimethylmorpholine Removal Guide

Case ID: #TMM-REM-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Protocols for the removal of unreacted 2,2,3-trimethylmorpholine (TMM) from reaction mixtures.

Executive Summary

2,2,3-Trimethylmorpholine (TMM) is a sterically hindered secondary amine often used as a building block or chiral auxiliary. Its removal is critical because its secondary amine functionality can interfere with downstream coupling reactions or bioassays. Due to its moderate boiling point (~135–140°C estimated based on homologs) and high water solubility, standard evaporation is often insufficient.

This guide prioritizes Acid-Base Extraction as the primary removal method due to cost-efficiency and scalability. For acid-sensitive substrates, Solid-Supported Scavenging is the recommended alternative.

Module 1: Acid-Base Extraction (Standard Protocol)

Best For: Products that are stable to mild acid and are hydrophobic (LogP > 1.5).

The Science (Causality)

TMM is a base with a pKa estimated between 8.5 and 9.0 (similar to 3-methylmorpholine). By lowering the pH of the aqueous phase below 6.0, TMM is protonated to form a highly water-soluble ammonium salt. Non-basic products remain in the organic layer, achieving separation based on phase distribution.

Protocol

-

Dilution: Dilute the reaction mixture with a water-immiscible solvent (Ethyl Acetate, DCM, or MTBE). A ratio of 10:1 (Solvent:Crude) is recommended to prevent oiling out.

-

Acid Wash:

-

Standard: Wash the organic layer 2x with 1M HCl (pH ~0).

-

Mild (Acid-Sensitive): Wash 3x with 10% Citric Acid or 0.5M NaH₂PO₄ (pH ~3–4).

-

-

Verification: Check the pH of the aqueous waste. It must be acidic (pH < 4) to ensure TMM is fully protonated.

-

Brine Wash: Wash the organic layer once with saturated brine to break any micro-emulsions and remove residual acid.

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Emulsion Formation | Similar densities of phases or amphiphilic product. | Add solid NaCl to saturate the aqueous layer; filter through a Celite pad. |

| Product Loss | Product is slightly basic or too polar. | Use a weaker acid (Citric Acid); back-extract the acidic aqueous layer with fresh solvent. |

| Residual TMM | pH not low enough; insufficient mixing. | Verify aqueous pH < 4; increase shaking time to >2 minutes per wash. |

Workflow Diagram

Caption: Logical flow for removing TMM via acid-base extraction. The amine partitions into the aqueous phase upon protonation.

Module 2: Scavenging Resins (For Sensitive Chemistries)

Best For: Acid-sensitive products, parallel synthesis, or when extraction yields emulsions.

The Science

Solid-supported scavengers chemically react with the unreacted secondary amine (TMM) to covalently bind it to a polymer bead. Filtration then removes the resin-bound impurity.

-

Isocyanate Resins (PS-NCO): Reacts with the secondary amine to form a urea. Very fast and effective.

-

Sulfonic Acid Resins (SCX): Acts as a solid-phase acid extraction.

Protocol

-

Resin Selection: Use Polystyrene-Isocyanate (PS-NCO) . It is electrophilic and specific for nucleophilic amines.

-

Alternative: Polymer-supported Benzaldehyde (for primary amines only - NOT effective for TMM).

-

-

Stoichiometry: Add 3–4 equivalents of resin relative to the estimated amount of residual TMM.

-

Solvent: Dissolve crude in DCM or THF. Avoid protic solvents (MeOH/EtOH) if using Isocyanate resins, as they can compete (slowly).

-

Incubation: Shake gently at room temperature for 2–4 hours.

-

Filtration: Filter through a fritted cartridge or cotton plug. Rinse the resin with solvent to recover entrained product.[1]

Workflow Diagram

Caption: Scavenging workflow using electrophilic resins to covalently bind and remove nucleophilic TMM.

Module 3: Chromatography & Distillation

Best For: Final purification if trace levels remain.[2]

-

Flash Chromatography:

-

TMM is a polar amine and will streak on silica gel.

-

Tip: Add 1% Triethylamine (TEA) or NH₄OH to your mobile phase. This deactivates silica acidic sites, sharpening the TMM peak. However, since you want to remove TMM, using a standard acidic mobile phase (DCM/MeOH) without base might cause TMM to stick to the baseline (silica acts as a scavenger), allowing your less polar product to elute first.

-

-

Distillation:

-

TMM Boiling Point: ~135–140°C (Estimated).

-

If your product is a high-boiling solid, high-vacuum rotovap ( < 5 mbar) at 50°C might remove TMM, but it is often stubborn due to H-bonding. Azeotroping with toluene can assist removal.

-

FAQ: Frequently Asked Questions

Q: How do I detect residual TMM on a TLC plate? A: TMM is not UV active (unless derivatized). Use stains:

-

Ninhydrin: May show weak activity for secondary amines.

-

Iodine: Universal stain, will show brown spot.

-

Dragendorff’s Reagent: Specific for tertiary/secondary amines (orange spot).

-

Permanganate (KMnO4): Will oxidize the amine (yellow/white spot on purple).

Q: Can I use water washes without acid? A: Only if your product is extremely hydrophobic. TMM has significant water solubility, but partitioning is much more efficient if you force it into the salt form with acid. Neutral water washes often leave 10–20% of the amine in the organic layer.

Q: My product is basic (e.g., a pyridine derivative). How do I separate TMM? A: Acid extraction will remove both. You must use:

-

Chromatography: Exploit small pKa differences or polarity.

-

Derivatization: Add an electrophile (e.g., acetic anhydride) to convert TMM to an amide (non-basic), then wash with acid to remove your basic product (which is now a salt), separate layers, and basify to recover. Note: This consumes TMM.

References

-

PubChem. (n.d.).[3] 3,3,4-Trimethylmorpholine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Supra Sciences. (n.d.). Solid-Supported Scavengers for Amine Removal. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Scavenger Resins for Organic Synthesis. Retrieved from [Link]

-

University of Urbino. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 2-Substituted Morpholines

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, celebrated for its favorable physicochemical properties that often impart improved aqueous solubility and metabolic stability to drug candidates.[1] Specifically, 2-substituted morpholines offer a valuable vector for chiral complexity and targeted biological interactions. However, the introduction of substituents at the C-2 position, adjacent to the ring oxygen, frequently presents a significant synthetic challenge: steric hindrance.

This technical guide is designed to serve as a dedicated support resource for researchers encountering difficulties in the synthesis of these valuable compounds. Structured in a question-and-answer format, it provides troubleshooting strategies, detailed protocols, and mechanistic explanations to navigate common hurdles related to steric hindrance.

Foundational FAQs

Q1: Why is steric hindrance a significant challenge at the 2-position of the morpholine ring?

The 2-position (or 6-position) is directly adjacent to the endocyclic oxygen atom. A substituent at this position can sterically shield the adjacent nitrogen atom from nucleophilic attack or hinder the necessary conformational arrangements for intramolecular cyclization. This steric bulk can impede the approach of reagents, leading to dramatically reduced reaction rates, low yields, or complete reaction failure. This is particularly problematic in key bond-forming steps like N-alkylation and intramolecular ring closure.[2][3]

Q2: What are the classical synthetic routes and where does steric hindrance typically manifest?

Classical routes often involve the cyclization of a linear precursor, such as an N-substituted-2-aminoethanol derivative. Steric hindrance from a bulky C-2 substituent can manifest in two primary ways:

-

Intermolecular N-alkylation: When alkylating a pre-formed 2-substituted morpholine, the substituent can block the nitrogen's lone pair from attacking the electrophile.[4]

-

Intramolecular Cyclization: During the ring-forming step, the substituent can create unfavorable gauche interactions or A-1,3 strain in the transition state, raising the activation energy for cyclization.[2] This is common in reactions like the intramolecular Williamson ether synthesis or SN2 displacement of a leaving group.

Troubleshooting Common Synthetic Failures

This section addresses specific experimental problems with causative explanations and actionable solutions.

Problem 1: Low to no yield in N-alkylation of a 2-substituted morpholine.

Q: My N-alkylation reaction with an alkyl halide on a 2-substituted morpholine is failing, even with strong bases and heat. What are the likely causes and how can I fix this?

A: Mechanistic Cause & Troubleshooting Workflow

Direct N-alkylation of a sterically hindered secondary amine is often challenging. The substituent at C-2 physically obstructs the trajectory of the incoming electrophile (the alkyl halide), preventing efficient orbital overlap for the SN2 reaction. Furthermore, strong bases like LDA or NaH can promote competing elimination (E2) reactions of the alkyl halide, especially with secondary or tertiary halides.

Here is a workflow to diagnose and solve the issue:

Troubleshooting workflow for failed N-alkylation.

Solution: Switch to a Reductive Amination Strategy

Reductive amination is a powerful alternative that circumvents the direct alkylation of the hindered nitrogen. The reaction proceeds by forming an iminium ion intermediate from the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ.[5] This approach is highly effective for sterically hindered amines.[6]

Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exceptionally mild and selective reducing agent ideal for this transformation, as it tolerates a wide range of functional groups and does not reduce the starting aldehyde or ketone.[7]

Materials:

-

2-Substituted morpholine (1.0 equiv)

-

Aldehyde or Ketone (1.1 equiv)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (optional, catalytic, ~5 mol%)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add the 2-substituted morpholine (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in anhydrous DCE (to make a ~0.1 M solution).

-

Stir the mixture at room temperature for 20-30 minutes. If reacting with a ketone, add a catalytic amount of acetic acid.

-

Carefully add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Problem 2: Low yield in the intramolecular cyclization to form the morpholine ring.